5-[(2,7-Diethoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione
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Overview
Description
5-[(2,7-Diethoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a naphthalene ring substituted with ethoxy groups and a diazinane trione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,7-Diethoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the condensation of 2,7-diethoxynaphthalene with a suitable diazinane trione precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. industrial processes often incorporate continuous flow reactors and automated systems to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production .
Chemical Reactions Analysis
Types of Reactions
5-[(2,7-Diethoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[(2,7-Diethoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in drug development for various diseases.
Mechanism of Action
The mechanism of action of 5-[(2,7-Diethoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 5-[(2,7-Diethoxynaphthalen-1-yl)methylidene]-1,3-thiazolidine-2,4-dione
- 1,3-dimethyl-5-{[2-(prop-2-en-1-yloxy)naphthalen-1-yl]methylidene}-1,3-diazinane-2,4,6-trione
Uniqueness
Compared to similar compounds, 5-[(2,7-Diethoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione stands out due to its unique combination of a naphthalene ring with ethoxy groups and a diazinane trione moiety.
Properties
IUPAC Name |
5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-3-25-12-7-5-11-6-8-16(26-4-2)14(13(11)9-12)10-15-17(22)20-19(24)21-18(15)23/h5-10H,3-4H2,1-2H3,(H2,20,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBVTFWFSLKUMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=CC(=C2C=C3C(=O)NC(=O)NC3=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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